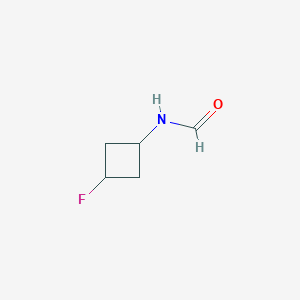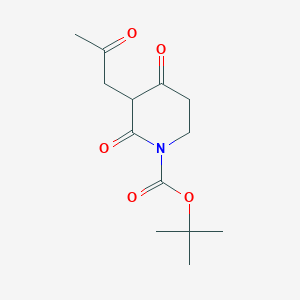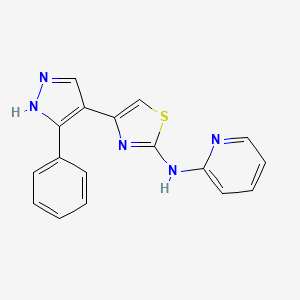![molecular formula C10H14O3 B13879390 7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid](/img/structure/B13879390.png)
7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[3.5]nonane core with a hydroxyl group at the 7th position and a carboxylic acid group at the 8th position. The presence of both hydroxyl and carboxylic acid functional groups makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable diene precursor in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halides or other substituted derivatives.
Applications De Recherche Scientifique
7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The spirocyclic structure may also contribute to its unique binding properties and specificity for certain targets.
Comparaison Avec Des Composés Similaires
- 2-Hydroxyspiro[3.5]nonane-7-carboxylic acid
- Ethyl 7-hydroxyspiro[3.5]non-7-ene-8-carboxylate
- 7-Oxabicyclo[2.2.1]heptane derivatives
Uniqueness: 7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid stands out due to its specific spirocyclic structure and the presence of both hydroxyl and carboxylic acid functional groups. This combination of features imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
7-hydroxyspiro[3.5]non-7-ene-8-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c11-8-2-5-10(3-1-4-10)6-7(8)9(12)13/h11H,1-6H2,(H,12,13) |
Clé InChI |
PSTCDLOZWBTJSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCC(=C(C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


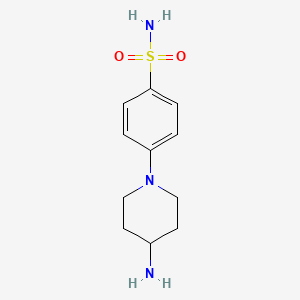
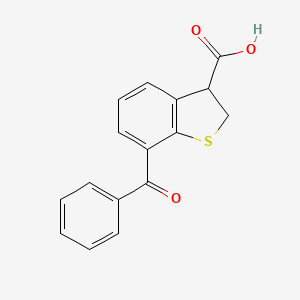
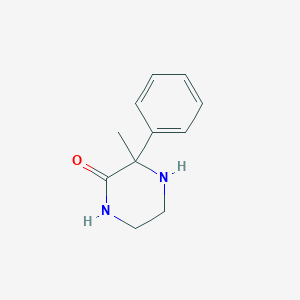

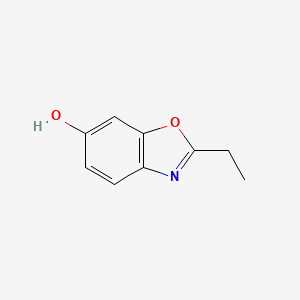

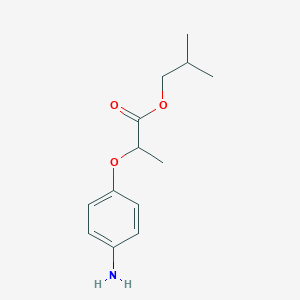
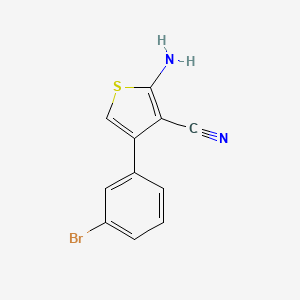
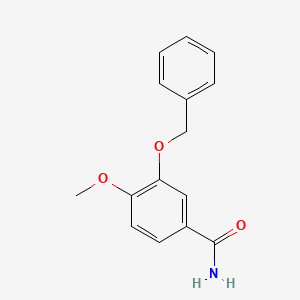
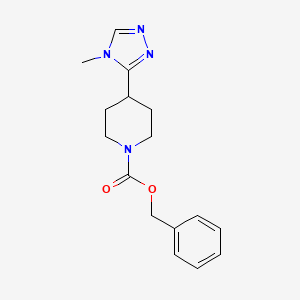
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate](/img/structure/B13879363.png)
